1,5-Diisocyanatonaphthalene

Catalog No.
S601120
CAS No.
3173-72-6
M.F
C12H6O2N2
C10H6(NCO)2
C12H6N2O2
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diisocyanatonaphthalene

CAS Number

3173-72-6

Product Name

1,5-Diisocyanatonaphthalene

IUPAC Name

1,5-diisocyanatonaphthalene

Molecular Formula

C12H6O2N2
C10H6(NCO)2
C12H6N2O2

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C12H6N2O2/c15-7-13-11-5-1-3-9-10(11)4-2-6-12(9)14-8-16/h1-6H

InChI Key

SBJCUZQNHOLYMD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2N=C=O)C(=C1)N=C=O

Synonyms

1,5-naphthylene di-isocyanate

Canonical SMILES

C1=CC2=C(C=CC=C2N=C=O)C(=C1)N=C=O

Potential Uses in Material Science

  • Research into optoelectronic materials

    ,5-DIN is being investigated for its potential use in the development of organic light-emitting diodes (OLEDs) due to its electron-transporting properties. Source: Research article on the application of 1,5-DIN in OLEDs

  • Development of new polymers

    Researchers are exploring the use of 1,5-DIN as a monomer in the synthesis of novel polymers with specific properties, such as heat resistance and chemical stability. Source: Research on the synthesis of polyimides using 1,5-DIN

Research into its biological properties

  • Potential antitumor activity: Preliminary research has explored the possibility of 1,5-DIN exhibiting antitumor properties. However, further investigation is needed to understand its mechanisms and potential applications. Source: Research article on the antitumor activity of 1,5-DIN:

1,5-Diisocyanatonaphthalene, also known as naphthalene-1,5-diisocyanate, is a chemical compound with the molecular formula C12_{12}H6_6N2_2O2_2 and a molecular weight of 210.19 g/mol. It appears as white to light yellow crystalline flakes and has a melting point of approximately 130°C and a boiling point of 244°C at 100 torr. This compound is hygroscopic and exhibits slight solubility in chloroform and dimethyl sulfoxide, while being soluble in water .

1,5-Diisocyanatonaphthalene is classified as an irritant and a questionable carcinogen, primarily due to its reactivity with various organic compounds. Its isocyanate functional groups are responsible for its high reactivity, leading to exothermic reactions with amines, alcohols, and other nucleophiles, which can produce toxic gases .

NDI is a hazardous material and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: NDI can cause respiratory irritation, allergic skin reactions, and potential organ damage upon prolonged exposure [].
  • Flammability: NDI is a combustible solid with a relatively high flash point. It can ignite readily in the presence of heat or open flames [].
  • Reactivity: NDI is highly reactive with water and alcohols, releasing toxic fumes. It should be stored under inert gas to prevent unwanted reactions [].

  • Reactivity with Water: It reacts with water to form amines and liberate carbon dioxide. This reaction can be vigorous and exothermic, releasing toxic gases such as nitrogen oxides and carbon monoxide .
  • Polymerization: The presence of acids and bases can initiate polymerization reactions. This characteristic makes it useful in the production of elastomers .
  • Reactions with Other Compounds: It reacts exothermically with alcohols, aldehydes, ketones, phenols, and mercaptans. These reactions can produce heat and potentially hazardous byproducts .

The biological activity of 1,5-Diisocyanatonaphthalene is primarily linked to its potential toxicity. Exposure can lead to respiratory sensitization, causing symptoms such as cough, chest pain, and dyspnea. The compound has been associated with asthma-like symptoms due to its ability to induce inflammatory responses in the respiratory system . Additionally, it may cause skin irritation and allergic reactions upon contact .

Several methods are employed for the synthesis of 1,5-Diisocyanatonaphthalene:

  • Direct Synthesis: One common method involves the reaction of naphthalene with phosgene or other isocyanate precursors under controlled conditions to yield the diisocyanate.
  • Catalytic Processes: Catalysts may be used to enhance the reaction efficiency between naphthalene derivatives and isocyanate sources .
  • Alternative Routes: Other synthetic routes may involve the use of specific reagents that facilitate the formation of the isocyanate groups in a stepwise manner.

1,5-Diisocyanatonaphthalene is primarily utilized in:

  • Polymer Production: It is extensively used in the synthesis of elastomers and polyurethanes due to its ability to cross-link with other polymers.
  • Coatings and Adhesives: Its reactivity makes it suitable for use in coatings and adhesives where strong bonding properties are required.
  • Chemical Intermediates: The compound serves as an intermediate in the production of various chemical products including dyes and pharmaceuticals .

Interaction studies have highlighted that 1,5-Diisocyanatonaphthalene can react violently with water and other nucleophiles. These interactions often result in the release of toxic gases or hazardous byproducts. Furthermore, studies indicate that exposure can lead to significant health risks including respiratory issues and skin sensitization .

1,5-Diisocyanatonaphthalene belongs to a class of compounds known as diisocyanates. Here are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
Toluene DiisocyanateC9_{9}H6_{6}N2_{2}O2_2More commonly used; lower toxicity compared to 1,5-Diisocyanatonaphthalene
Hexamethylene DiisocyanateC12_{12}H22_{22}N2_2O2_2Higher flexibility; used in coatings and adhesives
Diphenylmethane DiisocyanateC15_{15}H10_{10}N2_2O2_2Used in rigid foams; more stable than 1,5-Diisocyanatonaphthalene

Uniqueness

What sets 1,5-Diisocyanatonaphthalene apart from these compounds is its specific reactivity profile and applications in specialized polymer systems. Its unique structure allows for distinct interactions that are not observed in other diisocyanates.

Physical Description

1,5-naphthalene diisocyanate is a white to light-yellow crystalline flakes. (NIOSH, 2016)
OtherSolid
WHITE-TO-LIGHT-YELLOW CRYSTALS.
White to light-yellow, crystalline flakes.

XLogP3

4.8

Boiling Point

505 °F at 760 mm Hg (NIOSH, 2016)
329.85 °C
at 0.7kPa: 167 °C
505°F

Flash Point

311 °F (NIOSH, 2016)
192 °C c.c.
311°F

Density

Relative density (water = 1): 1.42

Melting Point

261 °F (NIOSH, 2016)
130.5 °C
130 °C
261°F

UNII

0ORB22ST7M

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.003 mm Hg at 75 °F (NIOSH, 2016)
3.38e-05 mmHg
Vapor pressure, Pa at 20 °C:
0.003 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3173-72-6

Wikipedia

1,5-naphthylene diisocyanate

General Manufacturing Information

Plastic material and resin manufacturing
Naphthalene, 1,5-diisocyanato-: ACTIVE

Dates

Last modified: 08-15-2023

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